2-((6-(Trifluoromethyl)pyridazin-3-yl)oxy)acetic acid
CAS No.: 1603509-48-3
Cat. No.: VC3107201
Molecular Formula: C7H5F3N2O3
Molecular Weight: 222.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1603509-48-3 |
|---|---|
| Molecular Formula | C7H5F3N2O3 |
| Molecular Weight | 222.12 g/mol |
| IUPAC Name | 2-[6-(trifluoromethyl)pyridazin-3-yl]oxyacetic acid |
| Standard InChI | InChI=1S/C7H5F3N2O3/c8-7(9,10)4-1-2-5(12-11-4)15-3-6(13)14/h1-2H,3H2,(H,13,14) |
| Standard InChI Key | REORFNOKFMPOQC-UHFFFAOYSA-N |
| SMILES | C1=CC(=NN=C1C(F)(F)F)OCC(=O)O |
| Canonical SMILES | C1=CC(=NN=C1C(F)(F)F)OCC(=O)O |
Introduction
Chemical Structure and Properties
2-((6-(Trifluoromethyl)pyridazin-3-yl)oxy)acetic acid possesses a well-defined chemical structure with specific properties that make it valuable for research purposes. The compound is characterized by its pyridazine core, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, with strategic functional group attachments.
Basic Chemical Properties
The compound presents distinctive chemical characteristics as detailed in the following table:
| Property | Value |
|---|---|
| CAS No. | 1603509-48-3 |
| Molecular Formula | C7H5F3N2O3 |
| Molecular Weight | 222.12 g/mol |
| IUPAC Name | 2-[6-(trifluoromethyl)pyridazin-3-yl]oxyacetic acid |
| Standard InChI | InChI=1S/C7H5F3N2O3/c8-7(9,10)4-1-2-5(12-11-4)15-3-6(13)14/h1-2H,3H2,(H,13,14) |
| Standard InChIKey | REORFNOKFMPOQC-UHFFFAOYSA-N |
| SMILES | C1=CC(=NN=C1C(F)(F)F)OCC(=O)O |
| PubChem Compound ID | 92130864 |
The molecule contains several key structural components that define its chemical behavior:
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A pyridazine ring serving as the core structure
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A trifluoromethyl (CF3) group at the 6-position of the pyridazine ring
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An oxyacetic acid moiety connected to the 3-position of the pyridazine ring via an ether linkage
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A carboxylic acid functional group as part of the acetic acid moiety
Structural Significance
The trifluoromethyl group (CF3) significantly impacts the compound's properties. This functional group:
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Enhances the compound's lipophilicity, potentially improving its ability to cross cell membranes
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Increases the metabolic stability by protecting against oxidative metabolism
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Alters the electronic distribution across the molecule, affecting its reactivity
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Potentially influences binding interactions with biological targets due to its strong electron-withdrawing nature
The ether linkage between the pyridazine ring and the acetic acid moiety introduces flexibility to the molecule while maintaining a specific spatial arrangement. The carboxylic acid group provides acidic properties and potential for hydrogen bonding interactions, which may be crucial for biological activity.
Synthesis and Preparation
The synthesis of 2-((6-(Trifluoromethyl)pyridazin-3-yl)oxy)acetic acid involves carefully designed multi-step reactions that require precise control of conditions to achieve high yields and purity.
General Synthetic Approach
The preparation of this compound typically includes the following key steps:
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Formation of the pyridazine ring structure as the core framework
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Strategic introduction of the trifluoromethyl group at the 6-position
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Functionalization of the 3-position with an appropriate leaving group
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Nucleophilic substitution reaction with a glycolic acid derivative to introduce the oxyacetic acid moiety
Each step in this synthetic pathway requires specific reagents, reaction conditions, and purification methods to ensure the desired product is obtained with high purity. The complexity of the synthesis reflects the specialized nature of this compound and its importance in chemical research.
Synthetic Challenges
Several challenges may be encountered during the synthesis of 2-((6-(Trifluoromethyl)pyridazin-3-yl)oxy)acetic acid:
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Regioselective introduction of functional groups on the pyridazine ring
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Control of reaction conditions to avoid unwanted side reactions
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Purification of intermediates and final product to achieve high purity
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Scale-up considerations for larger-scale production
These challenges necessitate careful optimization of reaction conditions and purification methods to ensure successful synthesis of the target compound.
Related Compounds and Structural Analogs
Understanding the structural relationships between 2-((6-(Trifluoromethyl)pyridazin-3-yl)oxy)acetic acid and similar compounds provides valuable insights into its potential properties and applications.
Pyridine Analogs
A closely related compound is 2-((6-(Trifluoromethyl)pyridin-3-yl)oxy)acetic acid, which differs by having a pyridine ring instead of a pyridazine ring. This change from two adjacent nitrogen atoms to a single nitrogen in the six-membered ring can significantly alter the compound's electronic properties and reactivity .
Another structural relative is 2-(6-(Trifluoromethyl)pyridin-3-yl)acetic acid, which lacks the ether oxygen linkage, instead having a direct carbon-carbon bond between the pyridine ring and the acetic acid moiety. This compound has a molecular formula of C8H6F3NO2 and a molecular weight of 205.13 g/mol .
Comparative Analysis of Structural Analogs
The following table compares key properties of 2-((6-(Trifluoromethyl)pyridazin-3-yl)oxy)acetic acid with its structural analogs:
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Feature | CAS Number |
|---|---|---|---|---|
| 2-((6-(Trifluoromethyl)pyridazin-3-yl)oxy)acetic acid | C7H5F3N2O3 | 222.12 | Pyridazine ring with ether linkage | 1603509-48-3 |
| 2-((6-(Trifluoromethyl)pyridin-3-yl)oxy)acetic acid | C7H6F3NO3 | 223.12 | Pyridine ring with ether linkage | 1005171-56-1 |
| 2-(6-(Trifluoromethyl)pyridin-3-yl)acetic acid | C8H6F3NO2 | 205.13 | Pyridine ring with direct C-C linkage | 913839-73-3 |
These structural differences result in distinct physical and chemical properties, potentially leading to different biological activities and applications .
Analytical Characterization
Proper characterization of 2-((6-(Trifluoromethyl)pyridazin-3-yl)oxy)acetic acid is essential for confirming its structure and purity for research applications.
Spectroscopic Analysis
Several spectroscopic techniques are valuable for characterizing this compound:
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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1H NMR would show characteristic signals for the pyridazine ring protons and the methylene protons of the acetic acid moiety
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13C NMR would reveal the carbon signals of the pyridazine ring, trifluoromethyl group, and acetic acid moiety
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19F NMR would show the trifluoromethyl group signal
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Mass Spectrometry:
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Expected molecular ion peak at m/z 222 corresponding to the molecular weight
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Characteristic fragmentation patterns providing structural confirmation
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Infrared (IR) Spectroscopy:
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are valuable for assessing the purity of 2-((6-(Trifluoromethyl)pyridazin-3-yl)oxy)acetic acid and monitoring reactions during its synthesis.
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